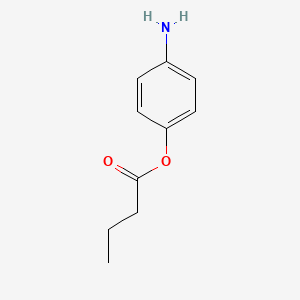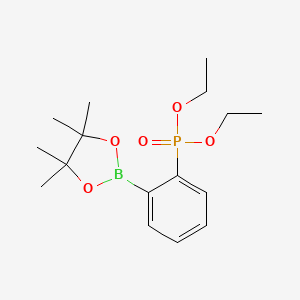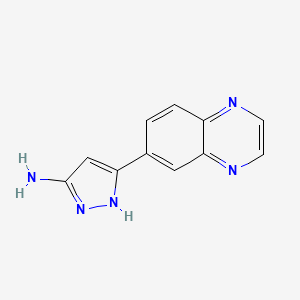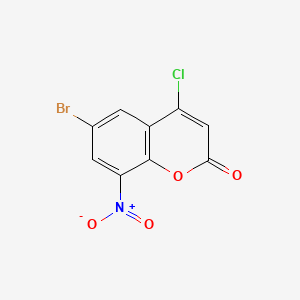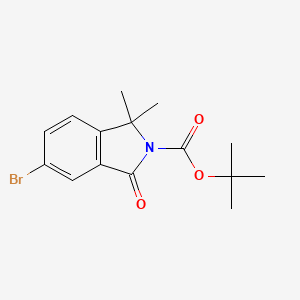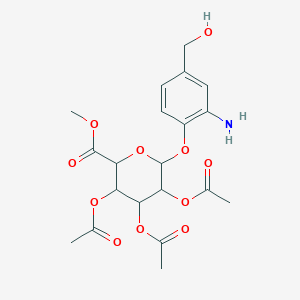
2,2-Dibromo-1-(4-bromo-3-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Tribromo-3-fluoroacetophenone: is an organic compound with the molecular formula C8H4Br3FO It is a derivative of acetophenone, where the phenyl ring is substituted with three bromine atoms and one fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Tribromo-3-fluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the following steps:
Bromination: Acetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2, 2, and 4 positions on the phenyl ring.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions to introduce the fluorine atom at the 3 position.
Industrial Production Methods
Industrial production of 2,2,4-Tribromo-3-fluoroacetophenone may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Bromination: Using large reactors to handle the bromination step efficiently.
Fluorination: Conducted in specialized equipment to ensure safety and control over the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Tribromo-3-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ether, THF).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).
Major Products
Substitution: Various substituted acetophenone derivatives.
Reduction: 2,2,4-Tribromo-3-fluoro-1-phenylethanol.
Oxidation: 2,2,4-Tribromo-3-fluorobenzoic acid.
Applications De Recherche Scientifique
2,2,4-Tribromo-3-fluoroacetophenone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs and therapeutic agents.
Materials Science: Utilized in the preparation of advanced materials with specific properties, such as flame retardants and polymers.
Biological Studies: Investigated for its biological activity and potential use in biochemical assays.
Mécanisme D'action
The mechanism of action of 2,2,4-Tribromo-3-fluoroacetophenone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.
Pathways: It may affect metabolic pathways, signal transduction pathways, and other cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tribromoacetophenone: Similar structure but lacks the fluorine atom.
2,2,2-Trifluoroacetophenone: Contains three fluorine atoms instead of bromine.
2-Bromo-4’-fluoroacetophenone: Contains only one bromine and one fluorine atom.
Uniqueness
2,2,4-Tribromo-3-fluoroacetophenone is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure makes it valuable for specific applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C8H4Br3FO |
|---|---|
Poids moléculaire |
374.83 g/mol |
Nom IUPAC |
2,2-dibromo-1-(4-bromo-3-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br3FO/c9-5-2-1-4(3-6(5)12)7(13)8(10)11/h1-3,8H |
Clé InChI |
MKTOHODLLPVSKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)C(Br)Br)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-](/img/structure/B13702176.png)
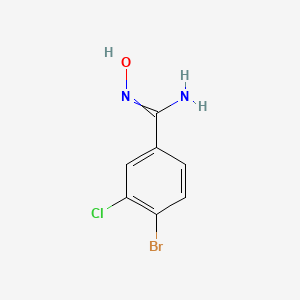
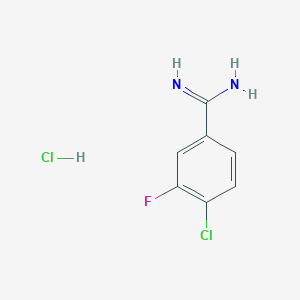
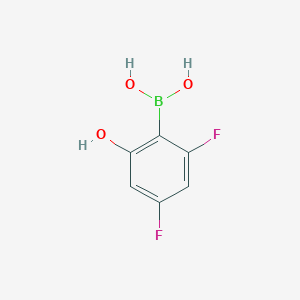
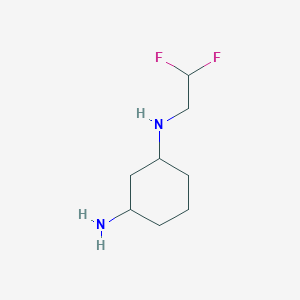
![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
